An In-Depth Technical Guide to Benzothiazole Cy5 Azide PEG3: Properties and Applications
An In-Depth Technical Guide to Benzothiazole Cy5 Azide PEG3: Properties and Applications
This guide provides a comprehensive overview of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5, a versatile fluorescent probe and bioconjugation tool. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, photophysical properties, and its applications in advanced biological research, with a focus on click chemistry and its role as a PROTAC linker.
Core Molecular Attributes
Benzothiazole Cy5 Azide PEG3 is a complex molecule engineered for high performance in bioanalytical and therapeutic applications. Its structure synergistically combines the properties of a benzothiazole-modified cyanine dye, a reactive azide group, and polyethylene glycol (PEG) linkers.
Chemical Identity and Physicochemical Properties
The precise chemical name for this compound is N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 772.4 g/mol | [1] |
| Molecular Formula | C39H54ClN5O7S | [1] |
| CAS Number | 2107273-88-9 | [1][2] |
| Appearance | Blue/dark blue solid | [3] |
| Solubility | Soluble in water, DMSO, DMF | [4][5] |
| Storage | -20°C, protect from light | [4][5] |
Unraveling the Chemical Architecture
The unique functionality of this molecule stems from its distinct chemical moieties, each contributing to its overall performance. The molecular structure is represented by the SMILES string: COCCOCCOCCOCC[N+]1=C(/C=C/C=C/C=C2N(CCOCCOCCOCCN=[N+]=[N-])C3=C(C=CC=C3)C/2(C)C)SC4=CC=CC=C14.[Cl-][2].
Caption: Chemical structure of N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5.
-
Benzothiazole Moiety: This heterocyclic system is a key component of many fluorescent dyes. Its presence in the cyanine structure can enhance the fluorescence quantum yield and modulate the photophysical properties of the molecule. Benzothiazole derivatives are known for their applications as fluorescent probes for various biological targets.
-
Cy5 (Cyanine5) Core: Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and good photostability.[6] Its fluorescence emission in the far-red region of the spectrum is particularly advantageous for biological imaging, as it minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[6]
-
Azide (N3) Group: This functional group is the reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent attachment of this fluorescent probe to molecules containing a corresponding alkyne or strained alkyne.[2]
-
PEG3 and m-PEG4 Linkers: The polyethylene glycol (PEG) chains serve multiple purposes. They significantly increase the hydrophilicity and water solubility of the molecule, which is crucial for its use in aqueous biological environments.[4][5] The PEG linkers also provide a flexible spacer arm, which can be critical for reducing steric hindrance when labeling large biomolecules and for optimizing the orientation of the molecule in applications such as PROTACs.[7]
Photophysical Characteristics
| Photophysical Property | Typical Value | Notes |
| Excitation Maximum (λex) | ~649 nm | In the far-red region of the spectrum.[4][5][8] |
| Emission Maximum (λem) | ~667 nm | Provides a significant Stokes shift.[4][5][8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Characteristic of Cy5 dyes, indicating high light-absorbing efficiency.[8][9] |
| Fluorescence Quantum Yield (Φ) | Variable | The fluorescence of benzothiazole-cyanine dyes can be highly sensitive to their environment, with quantum yields reported to increase significantly upon binding to biomolecules. For free Cy5 in aqueous solution, the quantum yield can be around 0.27. |
The benzothiazole component can contribute to a "light-up" effect, where the fluorescence quantum yield is enhanced upon binding to a target molecule, reducing background fluorescence from unbound probes.[6]
Key Applications in Research and Development
The unique combination of a bright, far-red fluorophore and a versatile click chemistry handle makes Benzothiazole Cy5 Azide PEG3 a powerful tool in several areas of life science research.
Bioconjugation via Click Chemistry
The primary application of this molecule is the fluorescent labeling of biomolecules through click chemistry. This method offers high specificity and efficiency under mild, biocompatible conditions.
Caption: Workflow for labeling a biomolecule using Benzothiazole Cy5 Azide PEG3 via click chemistry.
This labeling strategy is applicable to a wide range of biomolecules that can be modified to contain an alkyne group, including:
-
Proteins: Site-specific labeling of proteins allows for precise tracking and quantification in complex biological systems.
-
Nucleic Acids: Oligonucleotides and DNA can be fluorescently tagged for use in applications such as fluorescence in situ hybridization (FISH) and as probes in molecular diagnostics.
-
Glycans and Lipids: Metabolic labeling strategies can incorporate alkyne-modified sugars or fatty acids into cellular structures, which can then be visualized with this fluorescent azide probe.
Component of PROTACs
Benzothiazole Cy5 Azide PEG3 is also designed for use as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, the azide group of Benzothiazole Cy5 Azide PEG3 can be "clicked" to an alkyne-modified ligand for either the target protein or the E3 ligase, incorporating the fluorescent Cy5 dye and the flexible PEG linkers into the final PROTAC structure. The fluorescent tag enables researchers to study the cellular uptake, distribution, and mechanism of action of the PROTAC. The PEG linkers are crucial for optimizing the distance and orientation between the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[7]
Experimental Protocol: Protein Labeling via CuAAC
This section provides a detailed, step-by-step methodology for labeling an alkyne-modified protein with Benzothiazole Cy5 Azide PEG3 using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol is a starting point and may require optimization for specific proteins and experimental conditions.
Materials and Reagents
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Benzothiazole Cy5 Azide PEG3
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dissolve Benzothiazole Cy5 Azide PEG3 in DMSO to prepare a 10 mM stock solution.
-
Freshly prepare the sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the Benzothiazole Cy5 Azide PEG3 stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 1-2 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.5-1 mM.
-
Gently mix the solution.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Gently mix the reaction mixture and protect it from light.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction time may be optimized.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm). The degree of labeling can be calculated using the respective extinction coefficients.
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.
-
Conclusion
N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 is a highly valuable tool for researchers in the fields of chemical biology, drug discovery, and diagnostics. Its well-designed chemical structure provides a bright and photostable far-red fluorescent signal, excellent aqueous solubility, and a versatile reactive handle for bioconjugation via click chemistry. Whether used for the precise labeling of biomolecules or as a fluorescent component in the development of novel therapeutics like PROTACs, this molecule offers a robust and reliable solution for a wide range of advanced applications.
References
- Turaev, A. V., Tsvetkov, V. B., Tankevich, M. V., et al. (2019). Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA. Biochimie, 162, 216-228.
-
Nature Protocols. (2018). Labeling proteins on live mammalian cells using click chemistry. [Link]
-
ResearchGate. (2018). Labeling proteins on live mammalian cells using click chemistry. [Link]
-
Immunomart. N-(m-PEG4)-N'-(azide-PEG3)-Cy5. [Link]
- Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents.
- Crews, C. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1935-1950.
-
ResearchGate. Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. [Link]
-
Sechenov University Repository. Benzothiazole-based cyanines as fluorescent “light-up” probes for duplex and quadruplex DNA. [Link]
-
Pharmaffiliates. N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
ResearchGate. Properties of benzothiazole cyanine dyes with carboxyl group. [Link]
- Zhang, Y., et al. (2022).
- Royal Society of Chemistry. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(15), 4236-4245.
- Royal Society of Chemistry. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(15), 4236-4245.
-
Shaanxi new bio-medical technology co. LTD. Fluorescent PEG. [Link]
- National Institutes of Health. (2016). Click Chemistry in Proteomic Investigations. ACS Chemical Biology, 11(5), 1147-1159.
- National Institutes of Health. (2018). Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions. Physical Chemistry Chemical Physics, 20(24), 16421-16432.
-
Glen Research. extinction coefficients and fluorescence data. [Link]
-
FluoroFinder. Cy5 Dye Profile. [Link]
-
Conflu-Po. N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5. [Link]
-
CD Bioparticles. N-(mPEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5. [Link]
-
ResearchGate. Dependence of the relative quantum yield on solution viscosity, Cy3 ( ) and Cy5 ( ) in aqueous glycerol solutions with different concentrations. [Link]
-
ResearchGate. A) PEGylation reaction of Cy5, and reduction-oxidation cycle of Cy5-PEG... [Link]
- Seviarynchyk, M. K., et al. (2020). Peg derivatives for the synthesis of water-soluble cyanine dye Cy5. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(1), 59-65.
-
Sciforum. Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 5. N-(mPEG4)-3,3-Dimethyl-3H-indole-N'-(acid-PEG3)-Benzothiazole Cy5 - CD Bioparticles [cd-bioparticles.net]
- 6. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. vectorlabs.com [vectorlabs.com]
